6-(Cyclohexylthio)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexylthio)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a cyclohexylthio group attached to the 6th position and a methyl group attached to the 4th position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylthio)-4-methylnicotinaldehyde typically involves the introduction of the cyclohexylthio group and the methyl group onto the nicotinaldehyde backbone. One common method involves the reaction of 4-methylnicotinaldehyde with cyclohexylthiol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylthio)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-(Cyclohexylthio)-4-methylnicotinic acid.
Reduction: 6-(Cyclohexylthio)-4-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving nicotinaldehyde derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylthio)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The cyclohexylthio group and the aldehyde functionality play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-(Cyclohexylthio)-3-methylnicotinaldehyde
- 6-(Cyclohexylthio)-4-ethylnicotinaldehyde
- 6-(Cyclohexylthio)-4-methylpyridine
Uniqueness
6-(Cyclohexylthio)-4-methylnicotinaldehyde is unique due to the specific positioning of the cyclohexylthio and methyl groups on the nicotinaldehyde backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NOS |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
6-cyclohexylsulfanyl-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NOS/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 |
InChI Key |
GZJYQHPCZUWWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)SC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.